4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound featuring a trimethoxyphenyl group and an oxadiazole ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with appropriate cyclohexadienone derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). The compound inhibits these targets, leading to disruption of cellular processes such as microtubule polymerization and protein folding . Additionally, it may trigger oxidative stress and caspase activation, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of the trimethoxyphenyl group and the oxadiazole ring, which confer a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets and its potential for diverse therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
921819-99-0 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-18-16(19-24-17)10-4-6-12(20)7-5-10/h4-9,20H,1-3H3 |
InChI Key |
DMSBLONOXIBOMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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